molecular formula C25H24FN5O2S B2538409 N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-29-8

N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2538409
CAS RN: 1105218-29-8
M. Wt: 477.56
InChI Key: VHTPUWYZFUKNNR-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" appears to be a derivative of thiazolo[4,5-d]pyridazinone, which is a heterocyclic compound. The structure suggests that it may have biological activity, as similar compounds have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of related thiazolo[4,5-d]pyridazinone derivatives has been reported through the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, yielding products in 78–87% yields . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving key steps such as amination and cyclization to construct the thiazolo[4,5-d]pyridazinone core.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinone derivatives is characterized by the presence of a thiazole ring fused to a pyridazinone moiety. The presence of substituents such as a pyrrolidinyl group and a fluorophenyl group can significantly influence the electronic distribution and conformational stability of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

The chemical reactivity of thiazolo[4,5-d]pyridazinone derivatives can involve interactions with biological targets such as enzymes. For instance, compounds with a similar structure have been shown to inhibit Src kinase, which is implicated in cancer cell proliferation . The fluorophenyl and pyrrolidinyl substituents may also participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding affinity and specificity towards biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with thiazole and pyridazinone rings typically exhibit moderate to good solubility in organic solvents and may have varying solubility in water depending on the nature of the substituents. The presence of a fluorine atom can influence the lipophilicity of the molecule, which is an important factor in drug absorption and distribution . The NMR and mass spectrometry data of similar compounds provide insights into their structural integrity and purity .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study described the synthesis of various heterocycles, including compounds similar in complexity to the specified chemical, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential agricultural applications of such compounds in pest management strategies (Fadda et al., 2017).

Anticancer Activities

Another area of application is in the development of anticancer agents. Various studies have explored the synthesis of novel compounds, including those with fluoro substituents and thiazole derivatives, showing promising anticancer activities against different cancer cell lines. For example, compounds showing anti-lung cancer activity have been synthesized and tested, highlighting the potential of such compounds in medicinal chemistry and oncology research (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

Research into novel heterocycles incorporating an antipyrine moiety has shown that these compounds can exhibit significant antimicrobial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bondock et al., 2008).

Inhibition of Kinase Activities

The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including studies on their inhibitory activities against Src kinase, showcases the relevance of these compounds in targeting specific molecular pathways implicated in cancer and other diseases. This research underscores the potential of such compounds in the development of targeted therapies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2S/c1-2-16-5-11-19(12-6-16)27-20(32)15-31-24(33)22-23(34-25(28-22)30-13-3-4-14-30)21(29-31)17-7-9-18(26)10-8-17/h5-12H,2-4,13-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPUWYZFUKNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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